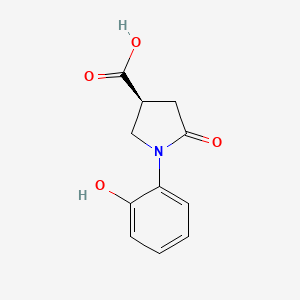![molecular formula C24H23F3N2O5 B10759160 2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)
2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID is a complex organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features a carboxylic acid chain linked to an indole ring, and it is characterized by the presence of a trifluoromethylbenzo[d]isoxazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxylic acid group under acidic conditions .
Industrial Production Methods
large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable methods .
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction modulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. The molecular targets and pathways involved include the activation of PPARγ, leading to downstream effects on metabolic and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolyl carboxylic acids and derivatives, such as:
- 2-{5-[3-(6-BENZOYL-1-PROPYLNAPHTHALEN-2-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID
- (2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID
Uniqueness
What sets 2-{5-[3-(7-PROPYL-3-TRIFLUOROMETHYLBENZO[D]ISOXAZOL-6-YLOXY)PROPOXY]INDOL-1-YL}ETHANOIC ACID apart is its unique trifluoromethylbenzo[d]isoxazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and its ability to interact with specific biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23F3N2O5 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[5-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propoxy]indol-1-yl]acetic acid |
InChI |
InChI=1S/C24H23F3N2O5/c1-2-4-17-20(8-6-18-22(17)34-28-23(18)24(25,26)27)33-12-3-11-32-16-5-7-19-15(13-16)9-10-29(19)14-21(30)31/h5-10,13H,2-4,11-12,14H2,1H3,(H,30,31) |
InChI Key |
TWVYNPULGKGJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCOC3=CC4=C(C=C3)N(C=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,3s)-3-Amino-4-(3,3-Difluoropyrrolidin-1-Yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-6-Ylcyclohexyl)butanamide](/img/structure/B10759094.png)
![4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol](/img/structure/B10759103.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-Acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759109.png)


![2-(6-{[(3-Chloro-2-Methylphenyl)sulfonyl]amino}pyridin-2-Yl)-N,N-Diethylacetamide](/img/structure/B10759117.png)
![5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B10759122.png)
![{3-[(5-Chloro-1,3-Benzothiazol-2-Yl)methyl]-2,4-Dioxo-3,4-Dihydropyrimidin-1(2h)-Yl}acetic Acid](/img/structure/B10759135.png)
![3-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}propane-1-Thiol](/img/structure/B10759144.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)-1h-Indazole-6-Carbonitrile](/img/structure/B10759149.png)
![6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide](/img/structure/B10759152.png)
![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)
![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)
![3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759172.png)
